![molecular formula C8H11Cl2N3O2 B2464398 Methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-5-carboxylat-dihydrochlorid CAS No. 2171642-94-5](/img/structure/B2464398.png)
Methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-5-carboxylat-dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2171642-94-5 . Its IUPAC name is "methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride" .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3) . The 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .
Wissenschaftliche Forschungsanwendungen
- Pyrrolopyrazinderivate haben antimikrobielle Eigenschaften gezeigt. Forscher haben ihr Potenzial als antibakterielle und antifungale Mittel untersucht .
- Einige Pyrrolopyrazinderivate zeigen entzündungshemmende Aktivität. Diese Verbindungen können helfen, Entzündungsreaktionen bei verschiedenen Krankheiten zu mildern .
- Forscher haben Pyrrolopyrazinderivate auf ihre antivirale Anwendung untersucht. Diese Verbindungen können die Virusreplikation oder den Viruseintritt hemmen .
- Bestimmte Pyrrolopyrazinderivate besitzen antioxidative Eigenschaften. Diese Moleküle können freie Radikale abfangen und Zellen vor oxidativem Schaden schützen .
- Pyrrolopyrazinderivate haben sich als vielversprechend für die Anwendung als Antitumormittel erwiesen. Sie können das Wachstum von Krebszellen hemmen oder Apoptose induzieren .
- 5H-Pyrrolo[2,3-b]pyrazinderivate zeigen kinasehemmende Aktivität. Kinasen spielen eine entscheidende Rolle in der Zellsignalisierung und -regulation .
Antibakterielle Aktivität
Entzündungshemmende Wirkungen
Antivirale Eigenschaften
Antioxidative Aktivität
Antitumorpotenzial
Kinase-Hemmung
Zusammenfassend lässt sich sagen, dass Methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-5-carboxylat-dihydrochlorid in verschiedenen Bereichen vielversprechend ist, von antimikrobiellen Anwendungen bis hin zu potenziellen Krebstherapien. Weitere Forschung ist jedoch unerlässlich, um sein therapeutisches Potenzial vollständig zu erschließen . Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit kinases , suggesting that this compound may also target kinases.
Mode of Action
It is likely that it interacts with its targets, possibly kinases, leading to changes in their activity
Biochemical Pathways
If it does indeed target kinases, it could potentially affect a variety of cellular processes, including signal transduction, cell cycle regulation, and apoptosis .
Result of Action
If it does inhibit kinases, it could potentially disrupt cellular processes regulated by these enzymes, leading to changes in cell behavior .
Zukünftige Richtungen
Pyrrolopyrazine derivatives, which are structurally similar to “methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride”, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, there is potential for future research into the biological activities and potential applications of “methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride” and similar compounds.
Biochemische Analyse
Biochemical Properties
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride has been found to play a crucial role in several biochemical pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .
Cellular Effects
The effects of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride vary with different dosages in animal models
Metabolic Pathways
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . It also has effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Eigenschaften
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-5-2-9-4-11-6(5)3-10-7;;/h2,4,7,10H,3H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJXCLMAGYPPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CN=CN=C2CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)
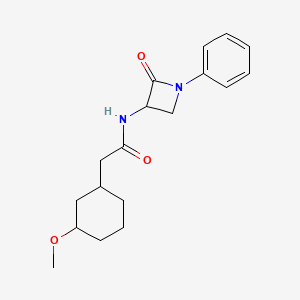
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)
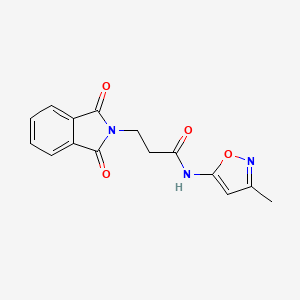
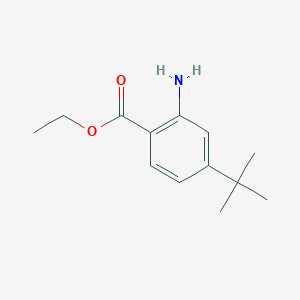
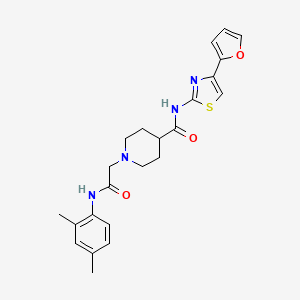
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)
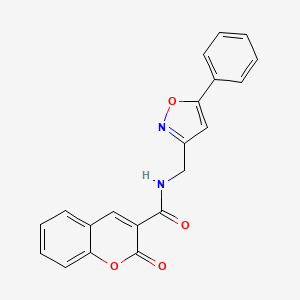
![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
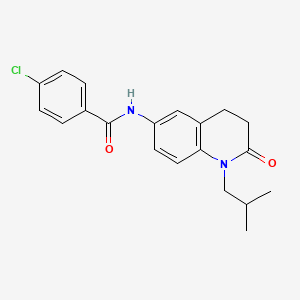
![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)
![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)
